1-Ethyl-3-iodobenzene

Catalog No.
S3337477
CAS No.
19164-77-3
M.F
C8H9I
M. Wt
232.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-3-iodobenzene

CAS Number

19164-77-3

Product Name

1-Ethyl-3-iodobenzene

IUPAC Name

1-ethyl-3-iodobenzene

Molecular Formula

C8H9I

Molecular Weight

232.06 g/mol

InChI

InChI=1S/C8H9I/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3

InChI Key

XSMZGZMBNXKCBW-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)I

Canonical SMILES

CCC1=CC(=CC=C1)I

Precursor in Organic Synthesis:

1-Ethyl-3-iodobenzene serves as a valuable precursor in organic synthesis due to the presence of the reactive iodine atom. The carbon-iodine bond undergoes various transformations, allowing the introduction of diverse functional groups at the desired position on the aromatic ring. This versatility makes it a key building block for synthesizing various complex molecules, including pharmaceuticals, agrochemicals, and advanced materials [].

Suzuki-Miyaura Coupling:

One prominent application of 1-Ethyl-3-iodobenzene lies in the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction allows the efficient formation of carbon-carbon bonds between the iodoarene and various organoboron compounds. This reaction offers a powerful tool for constructing diverse aromatic structures with precise control over the substitution pattern [].

1-Ethyl-3-iodobenzene is an organic compound with the molecular formula C₈H₉I and a molecular weight of 232.07 g/mol. It features a benzene ring substituted with an ethyl group at the first position and an iodine atom at the third position. This compound is classified as an aryl halide, specifically an iodinated aromatic hydrocarbon, which plays a significant role in various

Typical of aryl halides. These include:

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles, such as amines or alcohols, through mechanisms like the S_NAr (nucleophilic aromatic substitution) reaction.
  • Cross-Coupling Reactions: It can undergo coupling reactions with organometallic reagents (e.g., organolithium or Grignard reagents) to form biaryl compounds, which are essential in synthesizing pharmaceuticals and agrochemicals.

For example, the oxidative addition of 1-ethyl-3-iodobenzene to nickel(0) complexes can lead to various useful products through subsequent reactions with other reagents .

Several methods can be employed to synthesize 1-ethyl-3-iodobenzene:

  • Direct Halogenation: Benzene derivatives can be directly iodinated using iodine and a Lewis acid catalyst, although this method may require careful control of conditions to achieve selective substitution.
  • Nucleophilic Substitution: Starting from 1-ethyl-3-nitrobenzene, reduction of the nitro group followed by iodination can yield 1-ethyl-3-iodobenzene.
  • Cross-Coupling Reactions: The compound can also be synthesized through palladium-catalyzed cross-coupling reactions involving ethyl groups and iodobenzene derivatives .

1-Ethyl-3-iodobenzene finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Materials Science: Used in the production of polymers and advanced materials due to its reactivity.
  • Organic Synthesis: Acts as a building block in organic synthesis for creating more complex molecules.

Interaction studies involving 1-ethyl-3-iodobenzene focus primarily on its reactivity with nucleophiles and its behavior in cross-coupling reactions. Research indicates that the presence of the iodine atom significantly enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attacks.

Studies on similar iodinated compounds suggest that variations in substituents on the benzene ring influence reactivity patterns and biological interactions, making it crucial to understand these dynamics for effective application in drug design and synthesis .

Several compounds are structurally similar to 1-ethyl-3-iodobenzene. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
IodobenzeneC₆H₅IA simple aryl halide without ethyl substitution.
1-Ethyl-4-iodobenzeneC₈H₉ISimilar structure but with iodine at the para position.
2-IodoethylbenzeneC₈H₉IIodine at the second position; different reactivity profile.
EthylbenzeneC₈H₁₀Lacks halogen; used primarily as a solvent or precursor.

1-Ethyl-3-iodobenzene is unique due to its specific substitution pattern, which influences both its chemical reactivity and potential biological activity compared to these similar compounds.

XLogP3

3.4

Wikipedia

1-Ethyl-3-iodobenzene

Dates

Modify: 2023-08-19

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